N4-cyclopropyl-N2-methylpyrimidine-2,4-diamine
Description
N4-cyclopropyl-N2-methylpyrimidine-2,4-diamine is a chemical compound with the molecular formula C8H12N4 and a molecular weight of 164.21 g/mol It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Properties
Molecular Formula |
C8H12N4 |
|---|---|
Molecular Weight |
164.21 g/mol |
IUPAC Name |
4-N-cyclopropyl-2-N-methylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C8H12N4/c1-9-8-10-5-4-7(12-8)11-6-2-3-6/h4-6H,2-3H2,1H3,(H2,9,10,11,12) |
InChI Key |
QCNMTHICEOHUKE-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CC(=N1)NC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-cyclopropyl-N2-methylpyrimidine-2,4-diamine typically involves the reaction of cyclopropylamine with methylpyrimidine-2,4-diamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N4-cyclopropyl-N2-methylpyrimidine-2,4-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, alkylating agents, and other reagents that facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N4-cyclopropyl-N2-methylpyrimidine-2,4-dione, while reduction may produce this compound derivatives with different functional groups .
Scientific Research Applications
N4-cyclopropyl-N2-methylpyrimidine-2,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its antiproliferative properties, particularly in the treatment of cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-cyclopropyl-N2-methylpyrimidine-2,4-diamine involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). By inhibiting CDKs, the compound can disrupt the cell cycle and prevent the proliferation of cancer cells. This inhibition occurs through the binding of the compound to the active site of the kinase, thereby blocking its activity and leading to cell cycle arrest .
Comparison with Similar Compounds
N4-cyclopropyl-N2-methylpyrimidine-2,4-diamine can be compared with other similar compounds, such as:
N2,N4-diphenylpyrimidine-2,4-diamine: Another CDK inhibitor with similar antiproliferative properties.
N2,N4-dimethylpyrimidine-2,4-diamine: A compound with similar structural features but different biological activities.
The uniqueness of this compound lies in its specific cyclopropyl and methyl substitutions, which confer distinct chemical and biological properties compared to other pyrimidine-2,4-diamine derivatives .
Biological Activity
N4-cyclopropyl-N2-methylpyrimidine-2,4-diamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables summarizing its interactions and effects.
Chemical Structure and Properties
This compound belongs to the class of pyrimidine derivatives. Its molecular formula is CHN, with a molecular weight of approximately 221.30 g/mol. The compound features a pyrimidine ring substituted at the 2 and 4 positions with amino groups and a cyclopropyl group at the N4 position.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | ~221.30 g/mol |
| Functional Groups | Amino groups, cyclopropyl moiety |
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. A study demonstrated that compounds with similar structures inhibited cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. For instance, related compounds showed IC50 values as low as 0.004 μM against CDK2, indicating potent inhibitory activity .
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to modulate enzyme activity and interfere with cellular signaling pathways. This modulation may lead to cell cycle arrest and apoptosis in cancer cells.
Interaction Studies
Interaction studies have focused on the compound's binding affinity to various biological targets. These studies aim to elucidate how the compound interacts with enzymes or receptors within cells, potentially leading to therapeutic applications in cancer treatment and other diseases.
Case Studies
Several case studies have highlighted the compound's potential applications:
- Anticancer Studies : In vitro assays demonstrated that this compound significantly inhibited cell proliferation in cancer cell lines, leading to apoptosis through caspase activation.
- Antimicrobial Activity : The compound has also been evaluated for its antibacterial properties, showing effectiveness against various bacterial strains in preliminary assays.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N4-benzylamine-N2-isopropylquinazoline-2,4-diamines | Quinazoline core instead of pyrimidine | Exhibits antibacterial activity |
| N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine | Piperazine moiety present | Potential use in nucleic acid delivery systems |
| 6-chloro-4-N-methylpyrimidine-2,4-diamine | Chlorinated pyrimidine derivative | Studied for different biological activities |
The distinct combination of functional groups in this compound enhances its selectivity towards certain biological targets compared to other pyrimidine derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
